![molecular formula C6H9LiN2O3 B2992904 Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate CAS No. 2490412-91-2](/img/structure/B2992904.png)
Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The lithium ion is associated with the carboxylate group, making it a lithium salt. The compound’s structure allows it to participate in various chemical reactions, making it valuable in multiple fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of a suitable precursor with a nitrogen source under specific conditions. This step often requires the use of strong bases and controlled temperatures to ensure the formation of the diazirine ring.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the diazirine ring.
Formation of the Propanoate Group: The propanoate group is attached through esterification or amidation reactions, depending on the starting materials used.
Lithium Salt Formation: Finally, the lithium salt is formed by reacting the carboxylate group with a lithium source, such as lithium hydroxide or lithium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the diazirine ring, converting it into a diazene or other nitrogen-containing compounds.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Addition: The diazirine ring can undergo addition reactions with various nucleophiles, leading to ring-opening and the formation of new compounds
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophiles: Halides, amines, and thiols.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Diazene derivatives.
Substitution Products: Various substituted diazirine compounds.
Addition Products: Ring-opened compounds with new functional groups
Scientific Research Applications
Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates. The diazirine ring can be activated by light to form reactive carbene intermediates, which can then interact with nearby molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions. The compound can be incorporated into biomolecules, and upon activation by light, it forms covalent bonds with interacting proteins, allowing for their identification and characterization.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent. The compound’s ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery.
Mechanism of Action
The mechanism of action of Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate involves the activation of the diazirine ring by light, leading to the formation of a reactive carbene intermediate. This carbene can then interact with various molecular targets, forming covalent bonds and modifying their structure and function. The hydroxyethyl group and the lithium ion play roles in stabilizing the compound and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Diazirine-based Compounds: Other diazirine-based compounds with different substituents on the diazirine ring.
Lithium Salts: Lithium salts of other carboxylic acids, such as lithium acetate and lithium citrate.
Photoaffinity Labels: Other photoaffinity labels, such as benzophenone and aryl azides
Uniqueness
Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is unique due to its combination of a diazirine ring, a hydroxyethyl group, and a lithium ion. This combination imparts specific chemical properties, such as photoreactivity, stability, and the ability to form stable complexes with biomolecules. These properties make it particularly valuable in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.Li/c9-4-3-6(7-8-6)2-1-5(10)11;/h9H,1-4H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSUQMMFBOSTDT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CC1(N=N1)CCO)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
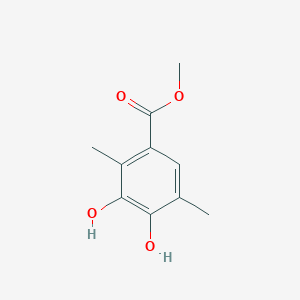
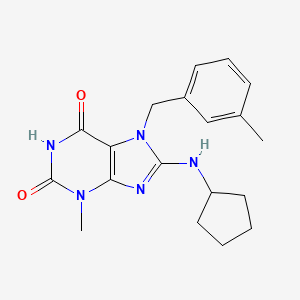

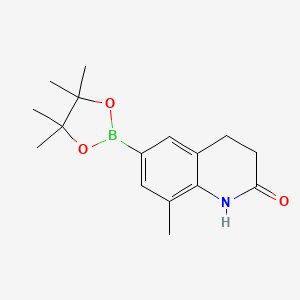
![Methyl 4-[[(1-methyltriazole-4-carbonyl)amino]carbamothioylamino]benzoate](/img/structure/B2992828.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2992829.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2992830.png)
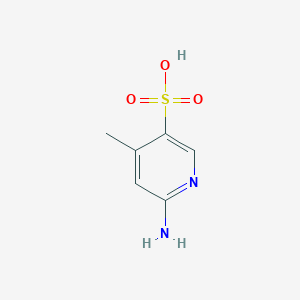
![4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2992835.png)
![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2992836.png)
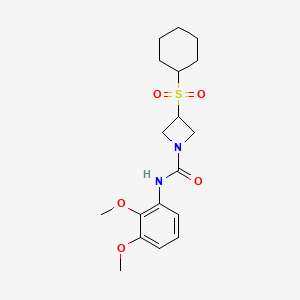


![2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2992844.png)
